![molecular formula C8H9BO4 B13469591 (4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B13469591.png)
(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 4-methylbenzo[d][1,3]dioxole ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid typically involves the reaction of 4-methylbenzo[d][1,3]dioxole with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Boranes.
Scientific Research Applications
(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the methyl group can also affect the compound’s physical properties and its interactions with other molecules .
Properties
Molecular Formula |
C8H9BO4 |
|---|---|
Molecular Weight |
179.97 g/mol |
IUPAC Name |
(4-methyl-1,3-benzodioxol-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BO4/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3,10-11H,4H2,1H3 |
InChI Key |
LRCVZQCPAOWSJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=C(C=C1)OCO2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




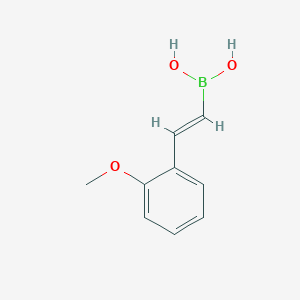
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)
![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)
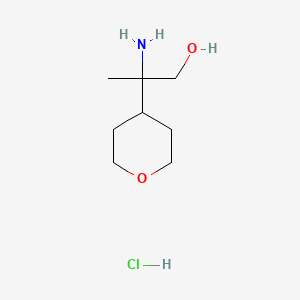

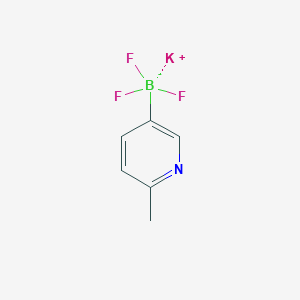

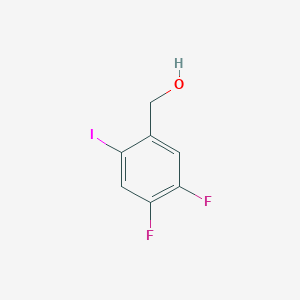
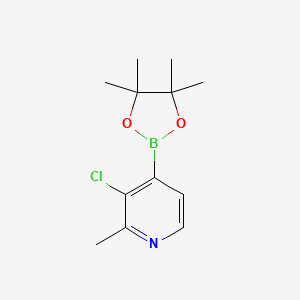
![6-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13469551.png)
![3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B13469554.png)

